CP671305
Overview
Description
CP671305 is a potent, selective, and orally active inhibitor of phosphodiesterase-4-D (PDE4-D). It has a molecular formula of C23H19FN2O7 and a molecular weight of 454.40 g/mol . This compound is known for its high affinity and specificity towards PDE4-D, making it a valuable tool in scientific research and potential therapeutic applications .
Mechanism of Action
Target of Action
CP671305, also known as ®-2-(4-((2-(benzo[d][1,3]dioxol-5-yloxy)nicotinamido)methyl)-3-fluorophenoxy)propanoic acid, is a potent, selective, and orally active inhibitor of phosphodiesterase-4-D (PDE4-D) . PDE4-D is an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
This compound interacts with its target, PDE4-D, by inhibiting its activity . This inhibition prevents the breakdown of cAMP, leading to an increase in cAMP levels within the cell . The elevated cAMP levels can then exert various effects, depending on the specific cellular context .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE4-D, this compound prevents the hydrolysis of cAMP, leading to an accumulation of cAMP within the cell . This can result in the activation of protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cell function .
Pharmacokinetics
This compound demonstrates generally favourable pharmacokinetic properties . After intravenous administration, systemic plasma clearance is low, resulting in plasma half-lives greater than 5 hours . This compound also exhibits moderate to high bioavailability in rats (43-80%), dogs (45%), and monkeys (26%) after oral dosing . In rats, oral pharmacokinetics are dose-dependent over the dose range studied .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the accumulation of cAMP within the cell . This can lead to the activation of PKA and the subsequent phosphorylation of various target proteins, potentially resulting in changes in cell function . The specific effects can vary depending on the cellular context and the specific proteins that are phosphorylated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability and activity of the compound . Additionally, the presence of other substances, such as other drugs or food, can potentially influence the absorption and metabolism of this compound, thereby affecting its bioavailability and efficacy . .
Biochemical Analysis
Biochemical Properties
CP671305 interacts with various enzymes and proteins in biochemical reactions. It is a substrate of human OATP2B1 with a high affinity . It does not exhibit competitive inhibition of the five major cytochrome P450 enzymes, namely CYP1A2, 2C9, 2C19, 2D6, and 3A4 .
Cellular Effects
This compound influences cell function by inhibiting phosphodiesterase-4-D This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of phosphodiesterase-4-D This inhibition can lead to changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphodiesterase-4-D . It interacts with enzymes such as human OATP2B1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP671305 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CP671305 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
CP671305 has numerous applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase-4-D and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology studies to investigate the role of phosphodiesterase-4-D in cellular signaling and regulation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as inflammation, asthma, and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another selective inhibitor of phosphodiesterase-4-D, used in the treatment of COPD.
Cilomilast: A phosphodiesterase-4 inhibitor with similar applications in respiratory diseases.
Apremilast: A selective inhibitor of phosphodiesterase-4 used in the treatment of psoriasis and psoriatic arthritis.
Uniqueness of CP671305
This compound is unique due to its high specificity and potency towards phosphodiesterase-4-D. It exhibits favorable pharmacokinetic properties, including high oral bioavailability and low systemic clearance, making it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGFESSDPOCKS-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047282 | |
Record name | CP-671305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445295-04-5 | |
Record name | CP-671305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445295045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-671305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-671305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LH034R9R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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